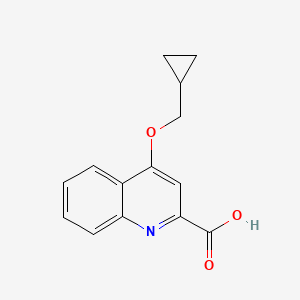

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(cyclopropylmethoxy)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-14(17)12-7-13(18-8-9-5-6-9)10-3-1-2-4-11(10)15-12/h1-4,7,9H,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFSKSIOOXUJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Quinoline-2-carboxylic Acid Derivatives

The synthesis of quinoline-2-carboxylic acid derivatives commonly follows these steps:

- Formation of the quinoline core with carboxylation at the 2-position.

- Introduction of substituents at the 4-position, such as alkoxy groups.

- Functional group transformations to install the cyclopropylmethoxy moiety.

A representative and industrially applicable method involves the preparation of quinoline-2,4-dicarboxylic acid intermediates, followed by selective substitution at the 4-position.

Multi-Step Synthesis Based on Patent CN102924374B

A detailed preparation method for quinoline-4-carboxylic acid derivatives, which can be adapted for 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid, is described in patent CN102924374B. The process involves the following key steps:

| Step | Reaction Description | Conditions | Yield / Remarks |

|---|---|---|---|

| 1 | Condensation of isatin with acetone under highly basic conditions to form 2-toluquinoline-4-carboxylic acid | 25-35 °C stirring, then reflux 5-15 h, pH adjusted to 5-6 | Yield: 99% |

| 2 | Reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde to form 2-vinyl-4-quinoline carboxylic acid hydrate | 95-105 °C for 1-6 h | Yield: 85% |

| 3 | Dehydration of 2-vinyl-4-quinoline carboxylic acid hydrate with diacetyl oxide | 115-125 °C for 2-8 h | Yield: 93.4% |

| 4 | Oxidation of 2-vinyl-4-quinoline carboxylic acid with potassium permanganate and sodium hydroxide | 35-45 °C for 2-8 h, acidification to pH 1-2 | Product: quinoline-2,4-dicarboxylic acid |

| 5 | Decarboxylation of quinoline-2,4-dicarboxylic acid in m-xylene reflux | Room temperature filtration | Product: Cinchonic Acid (quinoline-4-carboxylic acid derivative) |

This method emphasizes mild reaction conditions, cost-effective reagents, and scalability suitable for industrial production.

Introduction of the Cyclopropylmethoxy Group at the 4-Position

To prepare this compound specifically, the 4-position hydroxyl or halogenated intermediate on quinoline-2-carboxylic acid can be substituted with cyclopropylmethanol or its derivatives via nucleophilic substitution or etherification.

- Starting from 4-hydroxyquinoline-2-carboxylic acid or 4-chloroquinoline-2-carboxylic acid.

- React with cyclopropylmethanol or cyclopropylmethyl halide under basic conditions or using phase-transfer catalysts.

- Conditions may involve heating in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate.

This step is critical and requires optimization to achieve high regioselectivity and yield.

Alternative Synthetic Routes and Catalysts

Recent literature reviews highlight various methods for quinoline-4-carboxylic acid derivatives synthesis, including:

- Use of substituted isatins and aromatic ketones in the presence of potassium hydroxide in water under reflux, yielding quinoline-4-carboxylic acid derivatives efficiently within 3-24 hours.

- Catalytic protocols employing environmentally friendly oxidants and avoiding toxic or corrosive catalysts.

- Microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times.

These methods can be adapted for the preparation of the quinoline core before functionalization at the 4-position.

Summary Table of Key Preparation Steps for this compound

| Stage | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|---|

| A | Isatin + acetone → 2-toluquinoline-4-carboxylic acid | Condensation under basic reflux | NaOH, reflux 5-15 h, pH 5-6 | ~99% yield |

| B | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde → 2-vinyl-4-quinoline carboxylic acid hydrate | Addition reaction, heating | 95-105 °C, 1-6 h | ~85% yield |

| C | Dehydration with diacetyl oxide | Heating 115-125 °C, 2-8 h | - | ~93% yield |

| D | Oxidation to quinoline-2,4-dicarboxylic acid | KMnO4, NaOH, 35-45 °C, 2-8 h | Acidify to pH 1-2 | - |

| E | Decarboxylation to quinoline-4-carboxylic acid | Reflux in m-xylene | - | - |

| F | Substitution at 4-position with cyclopropylmethanol | Etherification or nucleophilic substitution | Base (K2CO3), DMF/DMSO, heating | Depends on conditions |

Research Findings and Considerations

- The multi-step synthesis is well-documented with high yields and mild conditions, making it suitable for scale-up.

- The key challenge is the selective introduction of the cyclopropylmethoxy group at the 4-position without affecting the carboxylic acid at the 2-position.

- Oxidation steps using potassium permanganate are effective but require careful control of temperature and pH to avoid over-oxidation.

- Use of water or aqueous solvents in early steps improves environmental friendliness.

- Purification typically involves filtration and recrystallization, with melting points and NMR spectra confirming product identity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: Reduction reactions can be performed on the quinoline core to produce different analogs.

Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Alkylated or aminated quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives, including 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid, exhibit significant antimicrobial activity against various pathogens. The compound has been evaluated for its efficacy against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

- Fungi : Demonstrated activity against species like Candida albicans.

The minimum inhibitory concentration (MIC) values for these compounds have shown promising results, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. Studies have reported that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. For instance:

- Cell Lines Tested : H460 (lung cancer), HT-29 (colorectal cancer), MKN-45 (gastric cancer), U87MG (glioblastoma), and SMMC-7721 (hepatocellular carcinoma).

- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including oxidative stress modulation and interference with cell cycle progression .

Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound was tested against several bacterial strains. Results indicated that this compound exhibited a lower MIC compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the anticancer properties of this compound on human cancer cell lines. The results revealed that it significantly inhibited cell growth in H460 and HT-29 cells, with IC50 values indicating potent activity. Molecular docking studies further supported its potential as an inhibitor of specific oncogenic pathways .

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Cyclopropylmethoxy vs.

- Hydroxy vs. Cyclopropylmethoxy: The hydroxyl group in 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid) allows hydrogen bonding, making it a neuromodulator targeting NMDA receptors . In contrast, the cyclopropylmethoxy group may confer resistance to oxidative metabolism.

Physicochemical Properties

| Property | This compound | 4-Methoxyquinoline-2-carboxylic acid | 4-Hydroxyquinoline-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~259.3 (estimated) | 203.20 | 203.19 |

| Melting Point | Not reported | Not reported | Decomposes at >250°C |

| Solubility | Low in water; soluble in DCM, DMSO | Moderate in polar solvents | High in alkaline aqueous solutions |

| LogP (estimated) | ~3.5 | ~2.1 | ~1.8 |

Notes:

- The cyclopropylmethoxy group significantly increases logP, aligning with trends observed in trifluoromethyl-substituted analogs (e.g., 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid, logP ~2.8) .

- Aqueous solubility of hydroxy analogs is pH-dependent due to ionizable carboxylic and hydroxyl groups .

Biological Activity

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves several steps, often starting from simpler quinoline derivatives. Various synthetic pathways have been reported, including the use of cyclopropylmethanol as a key reagent in the formation of the methoxy group. The efficiency of these methods can vary, but recent advancements have focused on optimizing yields and purity.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily characterized by its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

Table 1 summarizes the antimicrobial activity as measured by minimum inhibitory concentration (MIC):

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 64 |

These results indicate that the compound possesses moderate to strong antimicrobial properties, making it a candidate for further development as an antibiotic agent .

Anticancer Activity

Research has also evaluated the anticancer potential of this compound. In cellular assays, it has been tested against various cancer cell lines, including:

- H460 (lung cancer)

- HT-29 (colon cancer)

- MKN-45 (gastric cancer)

- U87MG (glioblastoma)

The results indicated significant cytotoxic effects, particularly against H460 and MKN-45 cell lines, with IC50 values reported in the low micromolar range. This suggests a selective action against certain cancer types .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by modulating signaling cascades related to cell survival and death.

- Anti-inflammatory Effects : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating potential use in inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- A study conducted by Metwally et al. demonstrated that derivatives of quinoline-4-carboxylic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with structural modifications enhancing potency .

- Another research effort focused on the anticancer effects, where derivatives were tested against multiple cancer cell lines with promising results indicating selective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of quinoline derivatives often involves heterocyclization, substitution, and functional group modifications. For example, cyclopropylmethoxy groups can be introduced via nucleophilic substitution using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization may include temperature control (80–100°C) and catalysts like Pd(OAc)₂ for cross-coupling steps. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. How can the structural integrity of this compound be confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze / NMR to verify cyclopropylmethoxy proton environments (δ 0.5–1.5 ppm for cyclopropane) and quinoline ring protons.

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positions, as demonstrated for analogous 4-(1-adamantyl)quinoline derivatives .

- HRMS : Validate molecular formula using high-resolution mass spectrometry .

Q. What in vitro assays are suitable for preliminary evaluation of its antibacterial activity?

- Methodology : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare efficacy to fluoroquinolone controls (e.g., ciprofloxacin). Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .

Q. How do pH and temperature affect the stability of this compound in solution?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm. Quinoline derivatives are typically stable at neutral pH but may hydrolyze under strongly acidic/basic conditions. Cyclopropyl groups enhance thermal stability compared to aliphatic analogs .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends explain the biological activity of this compound derivatives?

- Methodology : Synthesize analogs with modifications to the cyclopropylmethoxy group (e.g., cyclobutyl, isopropyl) or quinoline core (e.g., halogenation at C6/C8). Test against bacterial DNA gyrase/topoisomerase IV targets. Cyclopropylmethoxy enhances membrane penetration due to lipophilicity, while electron-withdrawing substituents (e.g., F, Cl) improve target binding .

Q. What challenges arise in assessing in vivo efficacy, and how can pharmacokinetic (PK) parameters be optimized?

- Methodology : Address low oral bioavailability by formulating liposomal nanoparticles or prodrugs (e.g., esterified carboxylic acid). Conduct PK studies in rodent models to measure , , and half-life. Cyclopropyl groups may reduce metabolic degradation by cytochrome P450 enzymes compared to bulkier substituents .

Q. How can computational modeling predict binding interactions with bacterial enzymes?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of DNA gyrase (PDB: 1KZN). The carboxylic acid at C2 and methoxy group at C4 are critical for Mg chelation in the enzyme active site. MD simulations (GROMACS) can assess binding stability over 100 ns trajectories .

Q. How to resolve contradictions in reported antibacterial potency across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.